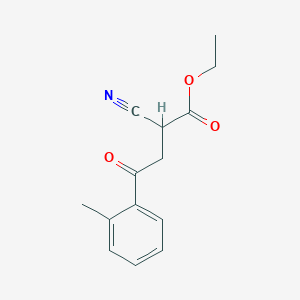
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is a chemical compound with the empirical formula C6H3BrClF . It is a solid substance and is part of a unique collection of chemicals provided by Sigma-Aldrich for research purposes .
Molecular Structure Analysis
The molecular weight of 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is 209.44 . The structure of the molecule can be represented by the SMILES stringFc1cc(Br)ccc1Cl . This indicates that the molecule consists of a benzene ring with bromine (Br), chlorine (Cl), and fluorine (F) substituents . Physical And Chemical Properties Analysis
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is a solid substance . More detailed physical and chemical property data may be available from specialized databases or literature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is a compound of interest in the field of organic synthesis, serving as an intermediate for various chemical reactions. A practical method for the synthesis of related biphenyl derivatives, showcasing its utility in the manufacture of pharmaceuticals and agrochemicals, has been developed. This synthesis involves cross-coupling reactions and has been optimized to improve yields while addressing environmental and safety concerns associated with traditional methods (Qiu et al., 2009).
Environmental Impact and Health Assessment
The environmental and health implications of brominated and fluorinated compounds, including those related to 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene, have been extensively reviewed. Studies have assessed the occurrence, fate, and toxicological profiles of these compounds in various matrices, highlighting concerns over their persistence and potential bioaccumulative properties. Notably, the formation of toxic by-products such as dioxins and furans during combustion processes involving brominated flame retardants has been examined, underscoring the importance of understanding and mitigating environmental releases (Mennear & Lee, 1994).
Advances in Fluoroalkylation Reactions
The compound's relevance is further demonstrated in the development of fluoroalkylation methods, a key area of research in green chemistry. These methods aim to introduce fluorinated groups into target molecules, enhancing their physical, chemical, and biological properties. Water-based fluoroalkylation reactions, in particular, represent a significant advancement towards more environmentally friendly chemical processes. Such innovations open new avenues for the synthesis of fluorine-containing pharmaceuticals and agrochemicals, leveraging the unique properties of fluorinated compounds for improved performance (Song et al., 2018).
Environmental Degradation and Remediation
Research on the microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate of 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene and related compounds. Understanding the mechanisms of biodegradation and the potential for natural attenuation is crucial for assessing the environmental impact of these substances and developing strategies for their remediation. Studies have identified specific microbial pathways capable of breaking down fluorinated compounds, suggesting the possibility of bioremediation as a viable option for mitigating pollution (Liu & Mejia Avendaño, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBSOYQQGVEEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

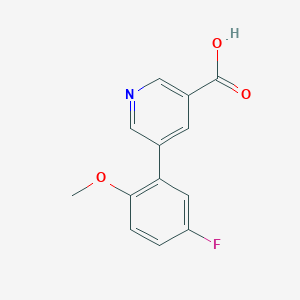
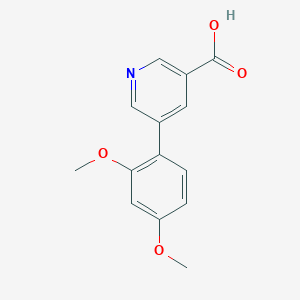
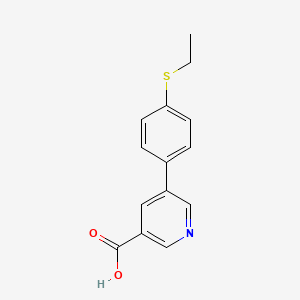


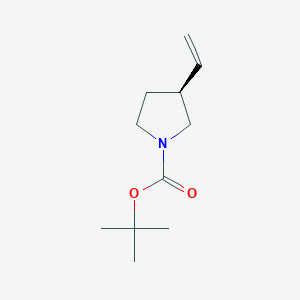
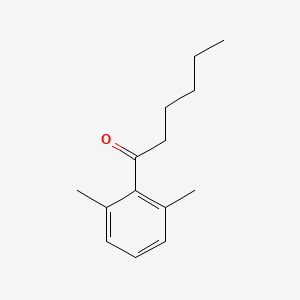

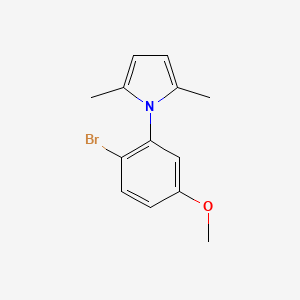

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)


